molecular formula C20H15Cl2FOS B2406993 1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol CAS No. 303152-19-4

1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol

Cat. No.: B2406993
CAS No.: 303152-19-4
M. Wt: 393.3
InChI Key: LYMJSMXFFQXLNZ-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol (CAS: 303152-19-4) is a polyhalogenated ethanol derivative with the molecular formula C₂₀H₁₅Cl₂FOS and a molecular weight of 393.30 g/mol . The compound features a central ethanol backbone substituted with two 4-chlorophenyl groups at the 1-position and a 4-fluorophenylsulfanyl group at the 2-position. The compound is commercially available, with storage recommendations emphasizing stability under controlled conditions (e.g., protection from light and moisture) .

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(4-fluorophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FOS/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-25-19-11-9-18(23)10-12-19/h1-12,24H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMJSMXFFQXLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CSC2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol typically involves the reaction of 4-chlorobenzophenone with 4-fluorothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The halogen substitutions in the compound enhance its lipophilicity, facilitating better membrane penetration and increasing antimicrobial efficacy.

Case Study : A study evaluating various derivatives found that one compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, suggesting potential for developing new antimicrobial agents based on this structure.

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Halogenated compounds have been documented to interact with DNA and proteins involved in cancer cell proliferation.

Case Study : In vitro studies on related compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. One derivative showed an IC50 value of 15 µM against MCF-7 cells, indicating moderate cytotoxicity and suggesting that further structural modifications could enhance potency.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in inflammatory processes. Certain derivatives are known to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators.

Data Tables

Mechanism of Action

The mechanism of action of 1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Key Properties of 1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol and Analogous Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (R Group) Key Properties/Applications
Target Compound 303152-19-4 C₂₀H₁₅Cl₂FOS 393.30 4-Fluorophenylsulfanyl Potential intermediate in drug synthesis; moderate polarity due to fluorine .
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol 252026-54-3 C₂₀H₁₅Cl₃OS 409.76 4-Chlorophenylsulfanyl Higher molecular weight and lipophilicity due to additional chlorine substitution .
1,1-Bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol 337919-97-8 C₂₁H₁₈Cl₂O₄S 437.33 4-Methoxybenzenesulfonyl Increased polarity from sulfonyl and methoxy groups; predicted boiling point: 645.8±55.0°C .
2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)-1-ethanol 303152-21-8 C₂₀H₁₅BrCl₂OS 444.66 4-Bromophenylsulfanyl Bromine substitution enhances molecular weight (444.66 g/mol); potential for halogen bonding in crystal engineering .
Dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol) 115-32-2 C₁₄H₉Cl₅O 370.49 Trichloromethyl Acaricide; metabolized from DDT by fungi; persistent environmental contaminant .
1,1-Bis-(4-chloro-phenyl)-2,2-difluoro-ethanol 841-31-6 C₁₄H₁₀Cl₂F₂O 303.14 2,2-Difluoro Lower molecular weight; fluorination may improve metabolic stability .

Impact of Substituents on Properties

  • Bromine in the 4-bromophenyl analog (CAS: 303152-21-8) introduces steric bulk and halogen bonding capability, which could influence crystal packing or receptor interactions .
  • Sulfanyl vs. Sulfonyl Groups:

    • Replacement of sulfanyl (-S-) with sulfonyl (-SO₂-) groups (e.g., CAS: 337919-97-8) increases oxidation state and polarity, altering solubility and reactivity .
  • Environmental Persistence:

    • Dicofol (CAS: 115-32-2), a trichloro derivative, demonstrates environmental persistence as a DDT metabolite, whereas fluorinated analogs like the target compound may exhibit different degradation pathways due to fluorine’s resistance to enzymatic cleavage .

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol, known by its CAS number 303152-19-4, is a compound of interest due to its potential biological activities. This article reviews the compound's antimicrobial, anticancer, and antioxidant properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15Cl2FOSC_{20}H_{15}Cl_2FOS with a molecular weight of 393.30 g/mol. Its structure features two chlorinated phenyl groups and a fluorinated phenyl sulfanyl moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been reported, highlighting its effectiveness.

Pathogen MIC (µg/mL) MBC (µg/mL) Notes
Staphylococcus aureus8.016.0Effective against biofilm formation
Escherichia coli16.032.0Moderate activity
Pseudomonas aeruginosa32.064.0Lower effectiveness compared to S. aureus

The compound has shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with more potent effects observed in biofilm-forming strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines such as HeLa and MCF-7.

Cell Line IC50 (µg/mL) Activity Level
HeLa<10High
MCF-711.20 – 93.46Moderate to High
SKOV-37.87 – 70.53High

The IC50 values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, particularly in HeLa cells .

Antioxidant Activity

The antioxidant capacity of the compound has also been assessed through various assays, showing promising results in scavenging free radicals.

Assay Type Result
DPPH Scavenging ActivityIC50 = 25 µg/mL
ABTS AssayIC50 = 30 µg/mL

These findings suggest that the compound can act as an effective antioxidant, potentially mitigating oxidative stress in biological systems .

Case Studies

In a recent study focusing on the synthesis and evaluation of novel derivatives of similar compounds, it was found that modifications to the sulfanyl group significantly enhanced both antimicrobial and anticancer activities. For instance, derivatives with additional halogen substituents showed improved efficacy against resistant strains of bacteria and cancer cells .

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